molecular formula C12H7ClN2 B15364136 6-Chloro-4-phenyl-pyridine-2-carbonitrile

6-Chloro-4-phenyl-pyridine-2-carbonitrile

Cat. No.: B15364136
M. Wt: 214.65 g/mol
InChI Key: JIMSKWKYKRHFLG-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-pyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom This compound features a chlorine atom at the 6th position, a phenyl group at the 4th position, and a cyano group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method is the reaction of 4-phenylpyridine-2-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the chlorination step.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The chlorine atom can be reduced to form an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.

Major Products Formed:

  • Oxidation: 6-Chloro-4-phenyl-pyridine-2-carboxylic acid

  • Reduction: 6-Chloro-4-phenyl-pyridine-2-amine

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In organic chemistry, 6-Chloro-4-phenyl-pyridine-2-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Medicine: Research is ongoing to develop pharmaceuticals based on this compound. Its derivatives may be used as lead compounds in drug discovery for the treatment of infections and cancer.

Industry: In materials science, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 6-Chloro-4-phenyl-pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer activity, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Interferes with cell signaling pathways, such as the PI3K/Akt pathway, or inhibits DNA replication.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

  • 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile

  • 4-phenyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Uniqueness: 6-Chloro-4-phenyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its chlorine atom at the 6th position provides a distinct reactivity profile compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

6-chloro-4-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H

InChI Key

JIMSKWKYKRHFLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N

Origin of Product

United States

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